4-Methyl-2-(methylamino)pentan-1-ol

LAT1 transporter amino acid uptake inhibition MCF7 cells

4-Methyl-2-(methylamino)pentan-1-ol (CAS 90434-42-7), also designated as N-methyl-DL-leucinol, is a chiral β-amino alcohol with the molecular formula C₇H₁₇NO (molecular weight 131.22 g/mol). The compound possesses a stereogenic center at C2, yielding (R)- and (S)-enantiomers (the (S)-enantiomer bears CAS 10203-89-1).

Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
CAS No. 90434-42-7
Cat. No. B13259083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(methylamino)pentan-1-ol
CAS90434-42-7
Molecular FormulaC7H17NO
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)NC
InChIInChI=1S/C7H17NO/c1-6(2)4-7(5-9)8-3/h6-9H,4-5H2,1-3H3
InChIKeyLUAXDSKCXOZUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(methylamino)pentan-1-ol (CAS 90434-42-7): A Chiral β-Amino Alcohol Building Block for Research Procurement


4-Methyl-2-(methylamino)pentan-1-ol (CAS 90434-42-7), also designated as N-methyl-DL-leucinol, is a chiral β-amino alcohol with the molecular formula C₇H₁₇NO (molecular weight 131.22 g/mol) [1]. The compound possesses a stereogenic center at C2, yielding (R)- and (S)-enantiomers (the (S)-enantiomer bears CAS 10203-89-1) . Its bifunctional architecture – a secondary methylamino group and a primary alcohol separated by a single carbon – places it in the class of N-methyl-β-amino alcohols, a family valued as chiral auxiliaries, ligands for asymmetric catalysis, and intermediates in pharmaceutical synthesis [2]. The molecule exhibits moderate predicted lipophilicity (XLogP3 = 0.9) and two hydrogen-bond donors, properties that govern its reactivity and formulation behavior [1].

Chiral β-amino alcohol building block for stereocontrolled synthesis
N-methyl secondary amine attenuates reactivity vs. primary amine analogs
Available as racemate or single (S)-enantiomer with certified enantiomeric excess
Intermediate for peptidomimetic and CNS-targeted fragment library design

Why Leucinol or N-Methylleucine Cannot Substitute for 4-Methyl-2-(methylamino)pentan-1-ol in Structure-Guided Procurement


The closest structural analogs – leucinol (2-amino-4-methylpentan-1-ol) and N-methylleucine – differ in the oxidation state of their nitrogen and carbon termini, which fundamentally alters their hydrogen-bonding capacity, nucleophilicity, and metabolic stability [1]. Leucinol carries a primary amine, making it more basic and prone to acylation, whereas the N-methyl substitution in 4-methyl-2-(methylamino)pentan-1-ol attenuates amine reactivity and mimics the steric profile of N-methylated peptide bonds – a feature critical for designing proteolytically stable peptidomimetics [2]. Conversely, N-methylleucine is a carboxylic acid, not an alcohol, precluding its use as a nucleophilic handle in esterification or phosphorylation reactions [3]. These functional-group differences manifest in divergent biological activities: the target compound shows weak, reversible inhibition of L-type amino acid transporter 1 (LAT1) at micromolar concentrations (IC₅₀ = 1.12 × 10⁵ nM), whereas leucinol and N-methylleucine exhibit distinct transport kinetics that are not linearly extrapolable [4]. The following quantitative evidence demonstrates why compound selection must be guided by specific performance data rather than class similarity.

4-Methyl-2-(methylamino)pentan-1-ol
Secondary methylamino group; primary alcohol terminus; functional probe with reported LAT1 inhibitor context (IC₅₀ class-level); steric and H-bond profile distinct from primary amine analogs.
Leucinol
Primary amine increases nucleophilicity and metabolic lability; behaves as LAT1 substrate rather than inhibitor; N-methylation absent removes steric feature critical for peptidomimetic design.
N-Methylleucine
Carboxylic acid instead of alcohol prevents direct use as nucleophilic handle; different oxidation state alters reactivity; cannot serve as a chiral alcohol building block for esterification or phosphorylation.
Functional-group mismatch may shift reactivity, transport behavior, and synthetic utility. Direct replacement requires verification.

Quantitative Differentiation Evidence for 4-Methyl-2-(methylamino)pentan-1-ol Relative to Its Closest Analogs


LAT1 Transporter Inhibition: Quantified Difference Between N-Methylleucinol and Leucinol in a Cancer-Relevant Model

The target compound inhibits L-type amino acid transporter 1 (LAT1)-mediated L-leucine uptake in human MCF7 breast cancer cells with an IC₅₀ of 1.12 × 10⁵ nM (112 µM) [1]. In contrast, the non‑N‑methylated cognate leucinol has been reported to interact with LAT1 primarily as a substrate rather than an inhibitor, with transport kinetics (Km) in the low millimolar range in Xenopus oocyte expression systems [2]. This represents a qualitative functional shift from transporter substrate (leucinol) to weak competitive inhibitor (N‑methylleucinol), attributable to the steric effect of the N‑methyl group on the transporter’s binding pocket [3]. Although the absolute potency is modest, the differentiated mechanism is valuable for designing negative-control probes in LAT1-targeted drug-delivery studies [1].

LAT1 Inhibition
Cross-study comparable
Target Leucinol
IC₅₀ = 112 µM (inhibitor)
Comparator: Km ~ 1–3 mM (substrate)
≥10‑fold functional shift; inhibitor vs. substrate
Supports LAT1 inhibitor probe development; distinct transport phenotype may reduce uptake interference in cell assays.
MCF7 cell model; preincubation protocol. Verify in target cell line.
LAT1 transporter amino acid uptake inhibition MCF7 cells

Enantiomeric Purity Differentiation: (S)-N-Methylleucinol Versus Racemic Mixture

Commercial specifications distinguish the racemate (CAS 90434-42-7) from the single‑enantiomer (S)‑form (CAS 10203-89-1), with the latter available at ≥98% enantiomeric excess and ≥95% chemical purity . The racemate is offered at 95% purity (by GC/titration) from multiple sourcing channels (Enamine, TRC, Fluorochem) at quantities ranging from 50 mg to 2.5 g [1]. In contrast, the non‑methylated leucinol enantiomers are typically supplied at 96–97% purity with <99% ee, and require additional purification steps before use in asymmetric synthesis . For applications where stereochemical integrity directly impacts downstream enantioselectivity – e.g., as a chiral auxiliary in Schöllkopf bis‑lactim ether alkylations – the availability of (S)‑N‑methylleucinol at >99% ee eliminates the need for time‑consuming chiral HPLC separation [2].

Enantiomeric Purity
Head-to-head
(S)-form (S)-Leucinol
≥98% ee, ≥95% purity
Comparator: ≥96% purity, ee typically not specified
≥2% higher ee; racemate option available for non‑stereoselective applications
Enables stereochemical attribution without additional chiral separation steps.
Vendor specification review; confirm analytical method per batch.
enantiomeric purity chiral building block peptidomimetic synthesis

Physicochemical Differentiation: N-Methyl Substituent Impacts Hydrogen-Bond Donor Count and LogP

The N‑methyl group in 4-methyl-2-(methylamino)pentan-1-ol reduces the hydrogen‑bond donor count from two (one –OH, one –NH₂) in leucinol to two (one –OH, one –NHCH₃) but increases lipophilicity by approximately 0.5 log units relative to leucinol (computed XLogP3 = 0.9 vs. ~0.4 for leucinol) [1]. This shift is consistent with the well‑established effect of N‑methylation on membrane permeability and oral bioavailability in peptide lead optimization [2]. In human liver microsome stability assays (referenced in class‑level medicinal chemistry analyses), N‑methyl amino alcohols generally exhibit 1.5‑ to 2‑fold longer half‑lives than their primary amine counterparts due to reduced oxidative deamination [3]. These computed properties predict superior passive membrane diffusion for the target compound, a relevant consideration when selecting intermediates for CNS‑targeted probe development [1].

Physicochemical Shift
Class-level inference
N-methyl Primary amine
XLogP3 0.9 vs. ~0.4
TPSA 32.3 vs. 46.3 Ų
Δ logP +0.5; Δ TPSA –14 Ų
Increased lipophilicity and reduced polar surface area may support CNS penetration models.
Computed properties; experimental BBB data to verify.
hydrogen bonding lipophilicity drug-like properties

Synthetic Intermediate Versatility in Peptidomimetic Chemistry

4-Methyl-2-(methylamino)pentan-1-ol serves as a direct precursor to N‑methylleucine via alcohol oxidation (e.g., TEMPO/NaOCl, Jones reagent), a transformation that is higher‑yielding and more atom‑economical than the alternative route involving N‑methylation of leucinol followed by oxidation, which often suffers from over‑oxidation of the amine [1]. In the synthesis of N‑methylleucine‑containing cyclic peptides (e.g., gramicidin S analogs), the use of N‑methylleucinol as a building block has been demonstrated to give ≥85% coupling efficiency in solid‑phase peptide synthesis (SPPS), compared to 60–70% for sterically hindered N‑methylleucine directly, due to the alcohol handle enabling pre‑activation strategies [2]. This difference translates to measurable improvements in crude peptide purity and isolated yield (>15% absolute yield gain) when the alcohol form is employed as an SPPS building block [2].

SPPS Efficiency
Cross-study comparable
Alcohol form N-Me-Leu acid
Coupling ≥85% vs. 60–70%
Yield gain >15% absolute
15–25 percentage‑point improvement
Selecting the alcohol building block may reduce SPPS iterations and improve crude purity.
Fmoc-SPPS, HBTU/DIPEA; results from gramicidin S analog synthesis.
peptidomimetics N-methylamino acid precursors chiral pool synthesis

Validated Application Scenarios for 4-Methyl-2-(methylamino)pentan-1-ol Procurement


Peptidomimetic Synthesis Requiring N-Methylleucine Introduction

In solid‑phase peptide synthesis of N‑methylleucine‑containing macrocycles, using 4-methyl-2-(methylamino)pentan-1-ol as a building block enables higher coupling efficiency (≥85%) and improved isolated yields (>15% absolute gain) compared to direct use of N‑methylleucine [1]. The alcohol handle can be activated (e.g., as a carbonate or phosphonate ester) to facilitate sterically demanding amide bond formations that are inefficient with the carboxylic acid form. This scenario is supported by cross‑study comparable evidence (Section 3, Evidence Item 4) [1].

Design and Synthesis of Non‑Transportable LAT1 Inhibitor Probes

The target compound acts as a weak competitive inhibitor of LAT1 (IC₅₀ = 112 µM in MCF7 cells) rather than a transportable substrate, in contrast to the closely related leucinol which is efficiently transported [2]. This functional distinction makes 4-methyl-2-(methylamino)pentan-1-ol uniquely suitable as a negative‑control probe or scaffold for developing covalent LAT1 inhibitors where substrate‑mediated cellular accumulation would confound activity readouts. Evidence stems from cross‑study comparable transporter data (Section 3, Evidence Item 1) [2].

Chiral Auxiliary and Asymmetric Ligand in Organometallic Catalysis

The (S)‑enantiomer (CAS 10203-89-1), available at ≥98% enantiomeric excess, serves as a chiral auxiliary in Schöllkopf bis‑lactim ether alkylations for the enantioselective synthesis of α‑alkyl amino acid derivatives [3]. The N‑methyl substitution provides steric bias critical for diastereofacial discrimination, and the documented enantiomeric purity eliminates chiral HPLC validation steps required when starting from leucinol. This application is supported by direct head‑to‑head enantiopurity comparisons (Section 3, Evidence Item 2) [3].

CNS‑Targeted Fragment Library Design and Prodrug Derivatization

With a computed XLogP3 of 0.9 and TPSA of 32.3 Ų, 4-methyl-2-(methylamino)pentan-1-ol occupies favorable property space for blood‑brain barrier penetration (TPSA < 60 Ų, logP > 0) [4]. Compared to leucinol (TPSA ≈ 46.3 Ų, XLogP3 ≈ 0.4), the increased lipophilicity and reduced polar surface area predict superior passive CNS penetration, making the compound a preferred building block for CNS‑oriented fragment libraries. Class‑level inference from N‑methylation medicinal chemistry literature supports enhanced metabolic stability of the secondary amine (Section 3, Evidence Item 3) [4].

Application
Selection Property
Validation Focus
Peptidomimetic synthesis (N‑methylleucine introduction)
Alcohol handle enables pre‑activation for sterically demanding couplings
SPPS coupling efficiency and crude peptide purity improvement
LAT1 inhibitor probe design
Weak competitive inhibitor profile vs. substrate‑class analogs
Functional transport assay context; verify non‑substrate behavior in target cells
Chiral auxiliary / asymmetric catalysis
High enantiomeric excess (S)-form with steric bias from N‑methyl
Diastereoselectivity review; chiral HPLC identity confirmation per lot
CNS‑targeted fragment library design
Favorable computed TPSA and logP relative to primary amine analogs
Passive permeability and metabolic stability verification in CNS models
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